molecular formula C5H9N3O B2960238 (5-amino-1-methyl-1H-pyrazol-3-yl)methanol CAS No. 1224888-30-5

(5-amino-1-methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B2960238
CAS No.: 1224888-30-5
M. Wt: 127.147
InChI Key: ZTKXEYGIPCXWTN-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrazole (B372694) Derivatives in Chemical Research

Pyrazole is a five-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms. wikipedia.orgcydlabs.combritannica.com This structural motif is a privileged scaffold in medicinal chemistry, meaning it is a framework that frequently appears in biologically active compounds. rsc.orgrsc.org The versatility of the pyrazole ring allows for the synthesis of a vast number of derivatives with a wide spectrum of pharmacological activities. rsc.org

The significance of pyrazole derivatives is underscored by their presence in numerous commercially available drugs. wikipedia.org For instance, Celecoxib is a well-known anti-inflammatory drug, Rimonabant has been used as an anti-obesity agent, and Betazole is a histamine (B1213489) H2-receptor agonist. The pyrazole core is also integral to compounds developed as fungicides in agriculture. wikipedia.org Researchers have extensively documented the biological activities of pyrazole derivatives, which include antimicrobial, antiviral, anticancer, analgesic, and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov This wide range of biological activities has cemented the pyrazole nucleus as a critical area of focus for the development of new therapeutic agents. rsc.orgrsc.org

Overview of 5-Aminopyrazoles as Key Heterocyclic Scaffolds

Within the broad family of pyrazoles, compounds bearing an amino group, known as aminopyrazoles, are particularly valuable as synthetic intermediates. nih.gov Specifically, 5-aminopyrazoles are highly versatile building blocks, or synthons, in organic synthesis. beilstein-journals.org They serve as crucial starting materials for the construction of more complex fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolotriazines. beilstein-journals.org

The synthetic utility of 5-aminopyrazoles stems from their polyfunctional nature; they possess multiple reactive sites that can engage in various chemical reactions. beilstein-journals.org This reactivity allows chemists to readily introduce molecular diversity, which is a key strategy in drug discovery. mdpi.com The 5-aminopyrazole scaffold is a component of numerous compounds investigated for their potential as kinase inhibitors, anticancer agents, and antibacterial agents. nih.govmdpi.comresearchgate.net A notable example from the agrochemical sector is Fipronil, a widely used insecticide that features a substituted 5-aminopyrazole core. nih.gov The adaptability of this scaffold continues to make it a cornerstone in the design of novel, biologically active molecules. beilstein-journals.orgmdpi.com

Structural Elucidation and Naming Conventions for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

The precise chemical structure of this compound is explicitly described by its systematic name, which follows the nomenclature rules of the International Union of Pure and Applied Chemistry (IUPAC). drugbank.com

A breakdown of the name reveals the specific arrangement of its functional groups:

Pyrazole : This identifies the core as a five-membered aromatic ring with two adjacent nitrogen atoms. britannica.comdrugbank.com

1H-pyrazole : This indicates that the nitrogen at position 1 of the ring is bonded to a hydrogen atom or, in this case, a substituent, defining the tautomeric form. nist.gov

1-methyl : A methyl group (-CH3) is attached to the nitrogen atom at the '1' position.

5-amino : An amino group (-NH2) is substituted on the carbon atom at the '5' position of the pyrazole ring.

(..)-3-yl : This signifies that the pyrazole ring is connected to the parent functional group (methanol) via the carbon atom at the '3' position.

methanol (B129727) : A methanol group (-CH2OH) is the substituent attached to the pyrazole ring at position 3.

This compound is often handled in its hydrochloride salt form for stability and ease of use in research settings. bldpharm.com

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C5H9N3O
CAS Number (Hydrochloride Salt) 1443279-32-0 bldpharm.com

Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-amino-1-methylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-5(6)2-4(3-9)7-8/h2,9H,3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKXEYGIPCXWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 5 Amino 1 Methyl 1h Pyrazol 3 Yl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. In derivatives of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, characteristic signals are observed for the various protons within the molecule.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for this compound Derivatives.
ProtonTypical Chemical Shift Range (ppm)Multiplicity
NH₂VariableBroad Singlet
CH₂OH~5.34-5.55Singlet
Pyrazole (B372694) C4-HVariableSinglet
N-CH₃VariableSinglet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a derivative of this compound gives a distinct signal.

The carbon of the methylene (B1212753) group (CH₂OH) is typically observed in the aliphatic region of the spectrum. The carbons of the pyrazole ring (C3, C4, and C5) resonate in the aromatic region, with their chemical shifts being sensitive to the nature of the substituents attached to them. The carbon of the N-methyl group (N-CH₃) also appears in the aliphatic region.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for this compound Derivatives.
CarbonTypical Chemical Shift Range (ppm)
CH₂OHAliphatic Region
Pyrazole C3Aromatic Region
Pyrazole C4Aromatic Region
Pyrazole C5Aromatic Region
N-CH₃Aliphatic Region

Advanced Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For derivatives of this compound, COSY can confirm the connectivity between protons in substituted side chains, if present.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the signals of the CH₂OH group and the pyrazole C4-H to their corresponding carbon atoms.

Nitrogen-14 Nuclear Magnetic Resonance (¹⁴N NMR) for Nitrogen Environments

While less common than ¹H and ¹³C NMR, ¹⁴N NMR spectroscopy can provide direct information about the chemical environment of the nitrogen atoms in the pyrazole ring and the amino group. The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization and the electronic effects of neighboring substituents. This technique can be used to distinguish between the different nitrogen environments within the pyrazole ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative will exhibit characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: The amino group (NH₂) typically shows one or two sharp absorption bands in the region of 3300-3500 cm⁻¹.

O-H Stretching: The hydroxyl group (OH) of the methanol (B129727) substituent gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups, as well as the pyrazole ring, are observed in the 2850-3100 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically appear in the 1400-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the primary alcohol is usually found in the 1000-1260 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives.
Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Amino (NH₂)N-H Stretch3300-3500
Hydroxyl (OH)O-H Stretch3200-3600 (broad)
Alkyl/Aryl C-HC-H Stretch2850-3100
Pyrazole RingC=N, C=C Stretch1400-1650
Primary AlcoholC-O Stretch1000-1260

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak (M⁺) will correspond to the molecular weight of the compound. The fragmentation of pyrazole derivatives is influenced by the nature and position of substituents. researchgate.net Common fragmentation pathways for pyrazoles include the loss of small, stable molecules such as HCN and N₂. researchgate.net For this compound, characteristic fragmentation would likely involve the loss of the hydroxymethyl group or cleavage of the pyrazole ring. The high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation patterns of volatile compounds. In the study of pyrazole derivatives, EI-MS provides valuable insights into the stability of the molecular ion and the characteristic cleavage pathways of the heterocyclic ring and its substituents.

Upon electron impact, pyrazole derivatives typically form a molecular ion (M+•), the stability of which depends on the nature of the substituents. The fragmentation of these compounds is often governed by the cleavage of the weakest bonds and the formation of stable carbocations or radical cations. For aminopyrazole derivatives, fragmentation can be initiated by the loss of small molecules or radicals from the substituents.

Table 1: Hypothetical Key Ions in the EI-MS Fragmentation of a this compound Derivative

Ionm/z (Hypothetical)Description
[M]+•127Molecular Ion
[M-CH3]+112Loss of a methyl group
[M-NH2]+111Loss of an amino group
[M-CH2OH]+96Loss of a hydroxymethyl group
[C4H5N2O]+97Fragment from ring cleavage

Note: The data in this table is hypothetical and serves to illustrate potential fragmentation patterns based on the analysis of similar compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar and thermally labile molecules, making it ideal for the analysis of many pyrazole derivatives. This method typically generates protonated molecules [M+H]+ or other adducts with minimal fragmentation, providing clear information about the molecular weight of the analyte.

In the context of aminopyrazole derivatives, ESI-MS is instrumental in confirming the molecular formula and can be coupled with tandem mass spectrometry (MS/MS) to induce and study fragmentation pathways. The resulting product ion spectra offer detailed structural information. For instance, studies on the bioactivation of aminopyrazole derivatives have utilized LC-MS/MS to detect and characterize reactive intermediates. acs.org

Predicted ESI-MS data for this compound suggests the formation of several common adducts, which are useful for its identification in complex matrices. uni.lu

Table 2: Predicted ESI-MS Adducts for this compound

AdductPredicted m/z
[M+H]+128.08184
[M+Na]+150.06378
[M+K]+166.03772
[M+NH4]+145.10838

Source: PubChemLite. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and unequivocal identification of compounds. For pyrazole derivatives, HRMS is crucial for confirming the identity of newly synthesized molecules and for distinguishing between isomers.

The high mass accuracy of HRMS allows for the calculation of the molecular formula from the measured mass-to-charge ratio with a high degree of confidence. This is particularly important in pharmaceutical and medicinal chemistry research, where precise structural confirmation is essential. For example, in the synthesis of new pyrazole compounds, HRMS is a standard technique for structural verification. dergipark.org.tr

Table 3: Illustrative HRMS Data for a Pyrazole Derivative

CompoundMolecular FormulaCalculated m/z [M+H]+Measured m/z [M+H]+
3-(1H-Indol-3-yl)-5-(4-nitrophenyl)-1H-pyrazoleC17H13N4O2285.1346285.1364

Source: Adapted from Çınar, S., & Eren, A. (2022). dergipark.org.tr

X-ray Diffraction (XRD) Analysis for Solid-State Structure and Intermolecular Interactions

The crystal structures of various aminopyrazole derivatives have been reported, showcasing a range of intermolecular interactions. For example, the structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one reveals an extensive network of hydrogen bonds that connect the molecules into a layered structure. nih.gov An intramolecular hydrogen bond is also observed between an amino hydrogen and a sulfonyl oxygen. nih.gov Such interactions are crucial in determining the physical properties of the solid material.

Table 4: Representative Crystallographic Data for an Aminopyrazole Derivative

Parameter2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one
Chemical FormulaC19H19N3O5S·C4H8O2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)13.6280(14)
b (Å)14.4801(15)
c (Å)14.4962(15)
β (°)97.586(2)
Volume (ų)2835.6(5)

Source: Adapted from Metwally, A. M., et al. nih.gov

The amino and hydroxyl groups of this compound and its derivatives are expected to be key players in forming robust hydrogen-bonding networks, influencing their melting points, solubility, and ultimately their biological activity.

Computational and Theoretical Investigations of 5 Amino 1 Methyl 1h Pyrazol 3 Yl Methanol and Analogues

Density Functional Theory (DFT) Studies for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure and optimized geometry of molecules. nih.gov Methods like B3LYP and the Coulomb-attenuating method (CAM-B3LYP) are often paired with basis sets such as 6-311++G(d,p) to perform these calculations. rsc.orgresearchgate.net The process of geometry optimization involves finding the lowest energy conformation of the molecule, which corresponds to the most stable three-dimensional arrangement of its atoms. This provides crucial data on bond lengths, bond angles, and dihedral angles. nih.gov

For pyrazole-containing compounds, DFT calculations have been used to predict these geometric parameters, which show good agreement with experimental data obtained from techniques like X-ray crystallography. nih.goviucr.org For instance, the N–N bond length in a pyrazole (B372694) ring is a key parameter, with calculated values for analogues typically falling around 1.37-1.38 Å. nih.gov

The electronic structure is primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical stability and reactivity of a molecule; a larger gap generally implies higher stability and lower reactivity. iucr.orgnih.gov For pyrazole derivatives, the HOMO and LUMO are often localized over the π-conjugated system of the molecule. iucr.orgnih.gov

ParameterTypical Calculated ValueReference Compound(s)
Bond Length (Å)
N-N (pyrazole ring)1.372 - 1.381 Å[3-phenyl-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives nih.gov
C-N (amino group)~1.36 ÅN-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide iucr.org
C=N (pyrazole ring)1.298 - 1.300 Å[3-phenyl-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives nih.gov
Energy (eV)
HOMO-5.3130 eVN-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide iucr.orgnih.gov
LUMO-0.2678 eVN-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide iucr.orgnih.gov
Energy Gap (ΔE)5.0452 eVN-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide iucr.orgnih.gov

This table presents typical data for pyrazole analogues to illustrate the results obtained from DFT calculations.

Quantum Chemical Calculations of Reactivity Descriptors

Beyond the HOMO-LUMO gap, quantum chemical calculations provide a suite of reactivity descriptors that offer a more nuanced understanding of a molecule's chemical behavior.

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for predicting the reactive sites of a molecule. asrjetsjournal.org It creates a color-coded map of the electrostatic potential on the molecule's surface. ajchem-a.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.gov For amino-pyrazole derivatives, MESP maps typically show negative potential around the nitrogen atoms of the pyrazole ring and the exocyclic amino group, identifying them as likely sites for interaction with electrophiles. nih.govajchem-a.com

Fukui functions and other local reactivity descriptors provide a quantitative measure of the reactivity at specific atomic sites within a molecule. researchgate.net These descriptors are derived from conceptual DFT and help to distinguish the reactivity of different atoms that might appear similar on an MESP map. The Fukui function comes in three main forms:

f+ for nucleophilic attack (where an electron is added).

f− for electrophilic attack (where an electron is removed).

f⁰ for radical attack.

By calculating these values for each atom, researchers can pinpoint the most likely sites for specific types of reactions, which is critical for predicting reaction mechanisms and designing new synthetic pathways. rsc.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. researchgate.net It investigates interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) Nπ(C=N)HighHyperconjugation (n → π)
π(C=C)π(C=N)Moderateπ-conjugation (π → π)
σ(C-H)σ(C-N)LowHyperconjugation (σ → σ)

This table provides illustrative examples of NBO interactions and stabilization energies (E(2)) found in pyrazole-like systems.

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are routinely used to predict spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental data.

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. rsc.orgiu.edu.sa The calculated shifts are typically referenced against a standard (like tetramethylsilane, TMS) and show a high degree of correlation with experimental spectra, aiding in the assignment of complex signals. researchgate.netasrjetsjournal.org

Vibrational Frequencies: DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. nih.gov A comparison between the calculated and experimental vibrational spectra helps in assigning specific vibrational modes to functional groups. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and basis set limitations. nih.gov

Vibrational ModeFunctional GroupTypical Calculated Wavenumber (cm⁻¹)
N-H stretchingAmino group (-NH₂)3350 - 3510
C-H stretchingAromatic/Aliphatic2800 - 3100
C=N stretchingPyrazole ring1550 - 1650
N-N stretchingPyrazole ring1100 - 1200

This table shows typical calculated vibrational frequencies for key functional groups in pyrazole analogues, based on DFT studies. researchgate.net

Theoretical Studies on Electronic Absorption Spectra (e.g., CAM-B3LYP, CLR-PCM)

The electronic absorption properties of molecules, typically measured by UV-Vis spectroscopy, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. iau.ir

For accurate predictions, especially for molecules with potential for charge-transfer excitations, functionals like CAM-B3LYP are preferred. rsc.orgresearchgate.net Furthermore, since experimental spectra are usually recorded in solution, solvent effects are incorporated into the calculations using models like the Polarizable Continuum Model (PCM) and its variants like the Corrected Linear Response (CLR) PCM. rsc.orgresearchgate.net These theoretical studies are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions, such as π→π* or n→π*, that give rise to the observed absorption bands. iau.ir

Analysis of Hyperpolarizability and Non-Linear Optical (NLO) Properties

The exploration of novel organic molecules with significant non-linear optical (NLO) properties is a burgeoning area of materials science, driven by the potential applications in optoelectronics, including optical data storage and image processing. Pyrazole derivatives, recognized for their versatile electronic characteristics, have emerged as promising candidates for NLO materials. Computational quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO response of these compounds.

The NLO properties of molecules are primarily governed by their molecular polarizability (α) and first-order hyperpolarizability (β). These parameters quantify the distortion of the electron cloud in the presence of an external electric field. A high hyperpolarizability value is indicative of a strong NLO response. For pyrazole derivatives, the NLO properties are intricately linked to their electronic structure, specifically the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer (ICT).

Computational studies on various aminopyrazole analogues have demonstrated their potential as NLO materials. The presence of an amino group (-NH2), a strong electron donor, and the pyrazole ring itself, which can act as a π-electron system, are key structural features that contribute to their NLO activity. Theoretical calculations, often employing the B3LYP functional with various basis sets, are used to optimize the molecular geometry and compute the dipole moment (μ), polarizability (α), and first hyperpolarizability (β).

For instance, studies on functionalized aminopyrazole derivatives have shown that the introduction of different substituents can significantly modulate their NLO response. While specific computational data for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol is not extensively available in the reviewed literature, analysis of analogous compounds provides valuable insights. The combination of an amino group and a hydroxymethyl group on the pyrazole scaffold is expected to create a donor-π-acceptor-like system, which is a common design strategy for enhancing NLO properties.

To illustrate the range of hyperpolarizability values observed in related compounds, the following interactive data table summarizes theoretical data for a selection of pyrazole derivatives from various computational studies. It is important to note that the computational methods and basis sets used can influence the calculated values.

Conformational Landscapes and Isomerization Pathways

The biological activity and physical properties of molecules are intrinsically linked to their three-dimensional structure and conformational flexibility. For this compound and its analogues, understanding the conformational landscape and the energy barriers associated with isomerization is crucial for predicting their behavior in different environments. Computational methods, such as DFT and ab initio calculations, are powerful tools for mapping potential energy surfaces and identifying stable conformers and transition states.

The conformational flexibility of this compound primarily arises from the rotation around the C-C bond connecting the pyrazole ring to the hydroxymethyl group (-CH2OH) and the C-N bond of the amino group. Theoretical calculations can determine the rotational barriers for these groups, providing insight into the preferred spatial arrangements of the molecule. For instance, studies on similar heterocyclic compounds have investigated the rotational barriers of methyl and other functional groups. iu.edu.saekb.eg

The potential energy surface of such molecules can be scanned by systematically changing the dihedral angles of the rotatable bonds. This allows for the identification of local energy minima, corresponding to stable conformers, and the transition states that connect them. The relative energies of these conformers, calculated at a high level of theory, determine their population distribution at a given temperature.

Isomerization in pyrazole derivatives can occur through several pathways, including tautomerism and N-alkylation/migration. For 3(5)-aminopyrazoles, prototropic tautomerism is a key consideration, where the proton on the ring nitrogen can migrate between the two nitrogen atoms. researchgate.net Theoretical studies have shown that the relative stability of these tautomers is highly dependent on the nature and position of the substituents on the pyrazole ring. researchgate.net For N-methylated pyrazoles like the target compound, this type of tautomerism is blocked.

However, another potential isomerization pathway for N-substituted pyrazoles involves the migration of the substituent from one nitrogen atom to the other. These isomerization reactions often involve high activation energy barriers and may require significant energy input, such as high temperatures, to proceed at a reasonable rate. nih.gov

The data illustrates the wide range of energy barriers that can be associated with conformational changes and isomerizations in heterocyclic systems. iu.edu.saekb.egnih.gov The relatively low rotational barriers suggest that molecules like this compound are likely to exist as a mixture of conformers in solution at room temperature. In contrast, the high energy barriers for certain isomerization processes indicate that these transformations would be kinetically unfavorable under normal conditions. nih.gov A detailed computational study of the potential energy surface of this compound would be necessary to fully elucidate its conformational preferences and the feasibility of any potential isomerization reactions.

Reactivity Profiles and Transformation Pathways of 5 Amino 1 Methyl 1h Pyrazol 3 Yl Methanol Systems

Nucleophilic Reactivity of the Amino Group and Pyrazole (B372694) Ring

The (5-amino-1-methyl-1H-pyrazol-3-yl)methanol system possesses several nucleophilic centers, primarily the exocyclic amino group at the C5 position and, to a lesser extent, the nitrogen atoms of the pyrazole ring. The C5-amino group behaves as a potent nucleophile, readily participating in reactions such as acylation and alkylation. For instance, 5-aminopyrazoles can be acylated using reagents like acetic anhydride (B1165640) or benzoyl chloride to form the corresponding 5-acylamino pyrazoles. scirp.org Subsequent reduction of these amides can yield 5-alkylamino pyrazoles. scirp.org

The pyrazole ring itself is an electron-rich aromatic system. mdpi.com The lone pair of electrons on the nitrogen atoms can participate in reactions with electrophiles, although the N1 position in the target molecule is already substituted with a methyl group. The ring's electron density makes it susceptible to electrophilic attack, particularly at the C4 position, which is activated by the C5-amino group. 5-aminopyrazoles are known to act as binucleophiles, where both the amino group and a ring atom can react, leading to the formation of fused heterocyclic systems. beilstein-journals.org This dual reactivity is fundamental to their use as synthons for more complex molecules like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. beilstein-journals.org

Electrophilic Substitution Reactions on the Pyrazole Core

The pyrazole ring is inherently aromatic and can undergo electrophilic substitution reactions. In 5-aminopyrazole derivatives, the C5-amino group is a strong activating group, directing electrophilic attack preferentially to the C4 position. This high regioselectivity is a key feature of their chemistry.

Common electrophilic substitution reactions include:

Nitrosation: Reaction with amyl nitrite (B80452) in the presence of acid can introduce a nitroso group at the C4 position, yielding 5-alkylamino-4-nitrosopyrazoles. scirp.org

Halogenation: Direct halogenation can also occur at the C4 position.

Azo Coupling: Diazonium salts can couple at the C4 position of activated pyrazoles.

The reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with 2-formylbenzoic acid proceeds via an initial attack from the C4 position of the pyrazole onto the aldehyde carbon, demonstrating the nucleophilic character of this position in condensation reactions that lead to new heterocyclic frameworks. researchgate.netnih.gov

Cycloaddition Reactions and Heterocycle Annulation Pathways

5-aminopyrazoles are crucial precursors for synthesizing fused heterocyclic systems through annulation reactions. Their ability to react with 1,3-dielectrophiles is a widely used strategy for building bicyclic structures. beilstein-journals.org

Key annulation pathways include:

Pyrazolo[3,4-d]pyrimidine Synthesis: Condensation of 5-aminopyrazoles with various carbonyl compounds can lead to the formation of pyrazolo[3,4-d]dihydropyrimidines. scirp.org A reaction involving a 5-amino-1-methyl-1H-pyrazole-3,4-dicarbonitrile derivative with N-methylformamide results in a Dimroth rearrangement and subsequent recyclization to furnish a pyrazolo[3,4-d]pyrimidine. nih.gov

Imidazo[4,5-c]pyrazole Formation: 5-Alkylamino-4-nitrosopyrazoles can undergo cyclocondensation upon refluxing with dry pyridine (B92270) to yield imidazo[4,5-c]pyrazoles. scirp.org

Formation of Tetracyclic Compounds: An expedited, two-step approach starting from heterocyclic acetonitriles can produce heterocycle-substituted aminopyrazoles, which can then be transformed into complex tetracyclic compounds. nih.gov

These reactions highlight the utility of the aminopyrazole scaffold in generating molecular complexity through the strategic formation of new rings.

Table 1: Examples of Heterocycle Annulation Reactions

Starting Pyrazole TypeReagent(s)Fused System FormedReference
5-AminopyrazolesCarbonyl CompoundsPyrazolo[3,4-d]dihydropyrimidines scirp.org
5-Alkylamino-4-nitrosopyrazolePyridine (reflux)Imidazo[4,5-c]pyrazole scirp.org
5-Amino-1-methyl-1H-pyrazole-3,4-dicarbonitrileN-methylformamidePyrazolo[3,4-d]pyrimidine nih.gov

Regioselective Derivatization of Polyamino Pyrazole Derivatives

The presence of multiple nitrogen atoms (two in the ring and one or more in exocyclic amino groups) makes regioselectivity a significant challenge and opportunity in pyrazole chemistry. researchgate.net Research has demonstrated that highly regioselective transformations of polyamino pyrazole derivatives are possible, allowing for the controlled synthesis of specific isomers. nih.gov

In the case of this compound, the N1 position is blocked by a methyl group. The remaining nucleophilic nitrogens are the N2 ring atom and the exocyclic C5-amino group. The C5-amino group is generally more nucleophilic and will preferentially react with many electrophiles, such as acylating or alkylating agents, under neutral or basic conditions. This difference in reactivity allows for the selective functionalization of the exocyclic amino group over the ring nitrogen. One-pot condensation reactions involving active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine (B178648) (like methylhydrazine) can be highly regioselective, leading to the isolation of a single N1-substituted pyrazole derivative. nih.gov

Metal-Catalyzed Coupling Reactions (e.g., C-H Activation, Suzuki–Miyaura Cross-Coupling)

Modern synthetic methods, particularly metal-catalyzed cross-coupling reactions, have been successfully applied to aminopyrazole systems to introduce aryl and heteroaryl moieties. The Suzuki–Miyaura cross-coupling is a powerful tool for forming new C-C bonds. nih.govmdpi.com

A common strategy involves a two-step sequence:

Halogenation: The pyrazole core is first functionalized with a halogen, typically iodine or bromine. This is often achieved at the C4 position via electrophilic halogenation or at the C5 position via a Sandmeyer reaction on the C5-amino group (see section 5.6).

Cross-Coupling: The resulting halogenated pyrazole can then undergo a Suzuki–Miyaura reaction with a boronic acid in the presence of a palladium catalyst to introduce a new substituent. nih.gov

This approach has been used to create densely functionalized pyrazoles, providing arylated products in good yields over a multi-step synthesis. nih.gov During these palladium-catalyzed reactions, the amino group may require protection, for example as a nitrosamine, to prevent side reactions. nih.gov

Deaminative Transformations via Diazotization

The exocyclic amino group at the C5 position is a versatile functional handle that can be removed or replaced through deaminative transformations. The key step is diazotization, where the primary amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). researchgate.net

These pyrazolyl-5-diazonium salts are useful intermediates: researchgate.net

Sandmeyer Reaction: The diazonium group can be replaced by various substituents, including halogens. For example, treatment of the diazonium salt with an iodide source can install an iodine atom at the C5 position, providing a substrate for subsequent cross-coupling reactions. nih.gov

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (like phenols or 8-hydroxyquinoline) to form azo compounds, which are valuable as dyes. mdpi.comresearchgate.net

Cyclization: In some cases, the intermediate diazonium compound can undergo intramolecular azo coupling, leading to the formation of fused ring systems like pyrazolo[3,4-c]cinnolines. researchgate.net

One-pot diazotization of 5-aminopyrazole-4-carbonitriles has been used to prepare pyrazolo[3,4-d] nih.govmdpi.combenthamscience.comtriazin-4-ones, which are structural analogues of purines. scirp.org

Table 2: Key Deaminative Transformations via Diazotization

Starting MaterialReagent(s)IntermediateFinal Product TypeReference
5-AminopyrazoleNaNO₂, Acid, KIPyrazolyl-5-diazonium salt5-Iodopyrazole nih.gov
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylateNaNO₂, HCl, then 8-hydroxyquinolinePyrazolyl-5-diazonium saltAzo compound mdpi.com
5-Aminopyrazole with activated C4NaNO₂, Acetic AcidPyrazolyl-5-diazonium saltPyrazolo[3,4-c]cinnoline (via intramolecular coupling) researchgate.net

Ring-Opening and Ring-Closure Reaction Mechanisms

The formation of the pyrazole ring itself is a critical transformation pathway, most commonly achieved through the cyclocondensation of a hydrazine with a 1,3-dielectrophilic species. nih.gov The reaction of hydrazines with β-ketonitriles or alkylidenemalononitriles is a primary route to 5-aminopyrazoles. beilstein-journals.org The mechanism typically involves an initial nucleophilic attack by the hydrazine on one electrophilic center, followed by an intramolecular cyclization and dehydration or elimination to form the aromatic pyrazole ring. beilstein-journals.org

While the pyrazole ring is generally stable, ring-opening and rearrangement reactions can occur under certain conditions. A notable example is the Dimroth rearrangement. In one documented case, a 5-amino-1-methyl-1H-pyrazole-3,4-dicarbonitrile derivative reacted with N-methylformamide to form an imine intermediate, which then underwent ring opening followed by recyclization to afford a pyrazolo[3,4-d]pyrimidine. nih.gov This type of transformation, involving the cleavage and re-formation of the heterocyclic ring, allows for the synthesis of different, often more complex, heterocyclic systems from a pyrazole precursor.

Tautomerization and Isomerization in Pyrazole Systems

The structural versatility of pyrazole derivatives is significantly influenced by tautomerism and isomerization, phenomena that can impact their chemical reactivity, physical properties, and biological interactions. researchgate.net In the context of this compound, while its N-methylation restricts certain tautomeric forms, the principles governing pyrazole systems provide a framework for understanding its potential structural dynamics.

Annular Tautomerism in N-Unsubstituted Pyrazoles

The most common form of tautomerism in pyrazole rings is annular tautomerism, which involves the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2). mdpi.com This equilibrium is highly dependent on the nature and position of substituents on the pyrazole core. The relative stability of the resulting tautomers is dictated by the electronic effects of these substituents.

Research has shown that electron-donating groups and electron-withdrawing groups exert opposing influences on the tautomeric equilibrium. researchgate.net

Electron-donating groups (EDGs) , such as amino (–NH₂) or hydroxyl (–OH) groups, tend to stabilize the tautomer where the N-H bond is on the nitrogen atom further from the substituent (the N2–H tautomer). researchgate.net

Electron-withdrawing groups (EWGs) , such as nitro (–NO₂), carboxyl (–COOH), or cyano (–CN) groups, favor the tautomer where the N-H bond is on the nitrogen adjacent to the substituent (the N1–H tautomer). researchgate.netnih.gov

The physical state and the solvent environment also play a crucial role. For instance, studies on 3(5)-substituted pyrazoles have revealed that the tautomeric preference can differ between the solid state and in various solvents. nih.govresearchgate.net Intermolecular interactions, particularly hydrogen bonding, can stabilize one tautomer over another. In the solid state, crystal packing forces often lock the molecule into a single tautomeric form, as observed in X-ray crystallography studies. nih.govfu-berlin.de In solution, a dynamic equilibrium between tautomers may exist, with the ratio depending on the solvent's polarity and its ability to form hydrogen bonds. nih.govresearchgate.net

For the specific compound this compound, the presence of a methyl group on the N1 position precludes this type of annular tautomerism, as the proton migration between the ring nitrogens is blocked. The structure is "fixed" as a 1-methyl-1H-pyrazole derivative.

Table 1: Influence of Substituents on Annular Tautomeric Equilibrium in 3(5)-Substituted Pyrazoles
Substituent at C3(5)Electronic EffectFavored TautomerObservations/ConditionsReference
Amino (–NH₂)Electron-Donating3-Amino tautomer (N1-H) generally more stableDFT calculations predict the 3-amino tautomer to be more stable than the 5-amino tautomer by approximately 10 kJ mol⁻¹. researchgate.netmdpi.com
Nitro (–NO₂)Electron-WithdrawingTautomer '5' (N-H adjacent to the less withdrawing group)In methyl 3-nitro-1H-pyrazole-5-carboxylate, the tautomer with the N-H group at N1 (adjacent to the nitro group) is less favored; the tautomer with the N-H at the nitrogen adjacent to the ester is preferred in the crystal state. nih.gov
Ester (–COOR) / Amide (–CONHR)Electron-WithdrawingTautomer '3' (N-H adjacent to the less withdrawing group)For compounds with a methyl or amino group at the other position, the tautomer with the ester/amide at position 3 (relative to the N-H) is favored in the crystal state. nih.gov
Phenyl (–Ph)Weakly Electron-Withdrawing/Donating3-Phenyl tautomerExists as a mixture in solution, rich in the 3-phenyl tautomer, which is also the form present in the solid state. fu-berlin.de

Substituent Tautomerism

Beyond the ring itself, substituents on the pyrazole can exhibit their own tautomeric equilibria. For this compound, the primary site for this is the amino group at the C5 position.

Amino-Imino Tautomerism: The 5-amino group can theoretically exist in equilibrium with its 5-imino tautomer. This involves the migration of a proton from the exocyclic nitrogen to the ring nitrogen (N1), creating an imine functional group. However, extensive studies on 3(5)-aminopyrazoles have demonstrated a strong preference for the amino form. mdpi.comresearchgate.net This stability is attributed to the preservation of the aromatic character of the pyrazole ring in the amino tautomer, which would be disrupted in the imino form. Computational studies support this, showing the amino tautomer to be significantly lower in energy. mdpi.com

Photochemical Isomerization

A more drastic form of structural change in pyrazoles is photochemical isomerization. Unlike prototropic tautomerism, which involves simple proton shifts, this process involves high-energy intermediates and leads to a rearrangement of the ring atoms. researchgate.net Ab initio studies on the photochemical isomerization of pyrazoles suggest that upon excitation, the molecule can evolve through several pathways. researchgate.netresearchgate.net

These pathways may involve the formation of highly strained intermediates such as:

Dewar pyrazoles: A bicyclic isomer formed by bonding between non-adjacent carbons.

Azirines: Three-membered heterocyclic intermediates.

Biradicals: Open-chain species with two unpaired electrons.

These high-energy intermediates can then rearrange to form a different, isomeric heterocycle, such as an imidazole, or revert to the original pyrazole structure. researchgate.net This type of isomerization is not a spontaneous equilibrium at room temperature but is induced by ultraviolet light.

Table 2: Calculated Relative Energies of Aminopyrazole Tautomers
TautomerComputational MethodRelative Energy (kJ mol⁻¹)Relative Gibbs Free Energy (kJ mol⁻¹)ConclusionReference
3-Aminopyrazole (3AP)DFT(B3LYP)/6-311++G(d,p)0.0 (Reference)0.0 (Reference)The 3-amino tautomer is predicted to be more stable than the 5-amino tautomer. mdpi.com
5-Aminopyrazole (5AP)DFT(B3LYP)/6-311++G(d,p)+10.7+9.8

Role of 5 Amino 1 Methyl 1h Pyrazol 3 Yl Methanol As a Synthetic Building Block and Precursor

Precursor in the Design and Synthesis of Fused Pyrazoloazines (e.g., Pyrazolopyridines, Pyrazolopyrimidines)

The bifunctional nature of 5-aminopyrazole derivatives, including (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, makes them ideal precursors for the synthesis of fused pyrazoloazines, such as pyrazolopyridines and pyrazolopyrimidines. These fused heterocyclic systems are of significant interest due to their diverse biological activities. The amino group at the C5 position and the adjacent ring nitrogen atom of the pyrazole (B372694) can react with various bielectrophilic reagents to construct the fused azine ring.

The general synthetic strategy involves the condensation of the 5-aminopyrazole moiety with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable precursors. For instance, the reaction of a 5-aminopyrazole with a β-ketoester can lead to the formation of a pyrazolopyrimidine ring system. The specific substitution pattern of the starting aminopyrazole, including the hydroxymethyl group in this compound, can be exploited to introduce further diversity into the final fused product.

While specific examples detailing the use of this compound in these reactions are not extensively documented in readily available literature, the established reactivity of the 5-aminopyrazole scaffold strongly supports its utility in this context. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net The hydroxymethyl group can be envisioned to participate in secondary reactions or be modified post-cyclization to generate a library of novel fused pyrazoloazines.

Scaffold for the Construction of Multi-Substituted Pyrazole Derivatives

The pyrazole ring is a privileged scaffold in medicinal chemistry, and the development of methods for its multi-functionalization is of great importance. mdpi.combeilstein-journals.org this compound serves as an excellent starting point for the synthesis of a variety of multi-substituted pyrazole derivatives. The amino and hydroxymethyl groups, as well as the carbon atoms of the pyrazole ring, can be selectively modified.

The amino group can undergo a range of transformations, including acylation, alkylation, and diazotization, to introduce new functional groups. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. Furthermore, the C4 position of the pyrazole ring is susceptible to electrophilic substitution, allowing for the introduction of various substituents.

For example, a patent describes the reaction of (5-amino-1H-pyrazol-3-yl)methanol with 2,4-dichloropyrimidine (B19661) in the presence of a base to yield [5-[(2-chloropyrimidin-4-yl)amino]-2H-pyrazol-3-yl]methanol, demonstrating the reactivity of the amino group. easycdmo.com

Table 1: Examples of Reactions for the Synthesis of Multi-Substituted Pyrazole Derivatives

Starting MaterialReagent(s)ProductReference
5-amino-3-methyl-1-phenylpyrazoleBenzenesulfonyl chloride, arenediazonium salt, chloroacetyl chloride, etc.Substituted 3-methyl-1-phenylpyrazoles researchgate.net
(5-amino-1H-pyrazol-3-yl)methanol2,4-dichloropyrimidine, N-ethyl-N,N-diisopropylamine[5-[(2-chloropyrimidin-4-yl)amino]-2H-pyrazol-3-yl]methanol easycdmo.com

Intermediate in the Synthesis of Diverse Heterocyclic Frameworks

Beyond fused pyrazoloazines, this compound can act as a key intermediate in the synthesis of a broader range of heterocyclic frameworks. The combination of nucleophilic (amino and hydroxyl groups) and aromatic (pyrazole ring) character allows for its participation in various cyclization and multicomponent reactions. scirp.orgnih.gov

The amino group can react with carbonyl compounds to form imines, which can then undergo further reactions. The hydroxymethyl group can be used to form ether or ester linkages, tethering the pyrazole core to other molecular fragments. These functionalities, in concert with the reactivity of the pyrazole ring itself, open up avenues for the construction of complex, polycyclic systems.

The synthesis of pyrazole-based compounds with potential biological activity often involves the use of such versatile intermediates. The ability to introduce multiple points of diversity starting from a single, readily accessible precursor like this compound is a significant advantage in drug discovery and materials science.

Utilization in Stereoselective Syntheses of Complex Molecules

The application of this compound in stereoselective synthesis is an area with potential for exploration. The presence of a prochiral center at the hydroxymethyl group offers an opportunity for enantioselective transformations. For example, enzymatic or chiral catalyst-mediated oxidation of the alcohol to a chiral aldehyde or reduction of a corresponding ketone could introduce stereochemistry into the molecule.

Furthermore, the chiral information could be relayed to other parts of the molecule in subsequent reactions. While specific examples of stereoselective syntheses starting from this compound are not prominent in the reviewed literature, the principles of asymmetric synthesis suggest that this compound could be a valuable chiral building block. The development of biocatalytic methods, for instance, has enabled the synthesis of a wide range of chiral alcohols and amines for pharmaceutical development, a strategy that could potentially be applied to this pyrazole derivative. mdpi.com

Development of Advanced Energetic Frameworks through Derivatization

Pyrazole-based compounds have garnered significant interest in the field of energetic materials due to their high nitrogen content, thermal stability, and positive heats of formation. rsc.orgresearchgate.netresearchgate.net The derivatization of pyrazole scaffolds with energetic functionalities such as nitro (-NO2), nitramino (-NHNO2), or azido (B1232118) (-N3) groups can lead to the development of novel high-performance energetic materials.

This compound, with its amino and hydroxymethyl groups, provides handles for the introduction of such energetic moieties. The amino group can be nitrated to form a nitramine, and the hydroxymethyl group could potentially be converted to a nitrate (B79036) ester or an azidomethyl group. The pyrazole ring itself can also be nitrated under appropriate conditions.

While the direct synthesis of energetic materials from this compound is not explicitly detailed in the available literature, the synthetic strategies for creating pyrazole-based energetic compounds suggest that it could serve as a valuable precursor. rsc.orgnih.gov The combination of the energetic pyrazole core with additional energetic groups introduced via its functional handles could lead to the design of new materials with tailored energetic properties.

Structure Reactivity Relationship Studies of 5 Amino 1 Methyl 1h Pyrazol 3 Yl Methanol Analogues

Influence of Substituent Effects on Reaction Selectivity and Yield

The substituents on the pyrazole (B372694) ring profoundly impact reaction outcomes by altering the electron density and steric environment of the molecule. Both electronic effects (inductive and resonance) and steric factors of substituents play a crucial role in determining the regioselectivity and yield of pyrazole synthesis and subsequent functionalization reactions. nih.gov

In the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, the nature of the substituents on the dicarbonyl precursor dictates the regiochemical outcome. researchgate.net For instance, a combination of steric and electronic factors affects the product distribution. researchgate.net The greater electrophilic character of a carbonyl group adjacent to an electron-withdrawing group, such as a trifluoromethyl (CF₃) group, directs the initial nucleophilic attack by hydrazine (B178648) to that site, controlling the final regiochemistry of the pyrazole product. researchgate.net

Studies on the cyclocondensation of substituted enones have shown that while the reaction tolerates a variety of aryl and alkyl groups, smaller substituents can lead to a decrease in regioselectivity. acs.org Conversely, highly regioselective syntheses can be achieved with specific catalysts or reaction conditions that are sensitive to the electronic nature of the substituents. For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines lead to the highly regioselective formation of 3-CF₃-pyrazoles in excellent yields. mdpi.com

The influence of substituents extends to the functionalization of the formed pyrazole ring. The electronic properties of groups on attached phenyl rings, for instance, can modulate reaction rates and yields. Research has shown that both electron-donating and electron-withdrawing groups on arylhydrazines can lead to high yields in condensation reactions, indicating a complex interplay of factors beyond simple electronic effects. researchgate.netmdpi.com The reaction rates can vary by as much as 1000-fold depending on the substituents on both the diketone and the phenylhydrazine (B124118), as well as the acidity of the medium. researchgate.net

A practical example of substituent effects on reactivity can be seen in the development of multi-substituted aminopyrazoles. The introduction of various functional groups is often possible with high yields, demonstrating the robustness of the pyrazole scaffold for creating diverse derivatives. tandfonline.com The table below illustrates how different substituents on a 1,3-diketone precursor affect the yield in a specific pyrazole synthesis.

Effect of Substituents on Pyrazole Synthesis Yield. mdpi.com
Substituent (R)Substituent (R1)Yield (%)
2,4-diNO₂H92
4-CNH95
HH80
4-BrH90
HCl90
HMe90
4-MeMe95
4-CNEt85

Stereoelectronic Descriptors and Their Correlation with Chemical Behavior

Stereoelectronic descriptors provide quantitative insights into the geometric and electronic properties of a molecule, which in turn govern its chemical behavior. For pyrazole analogues, descriptors such as frontier molecular orbital (HOMO-LUMO) energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis are used to predict and rationalize reactivity. researchgate.netnih.gov

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding these properties. The distribution of frontier orbitals (HOMO and LUMO) indicates the most likely sites for electrophilic and nucleophilic attack. For many pyrazole derivatives, electronic absorptions are predominantly due to transitions from the HOMO or HOMO-1 to the LUMO or LUMO+1. researchgate.net The energies of these orbitals and their energy gap (ΔE) are key indicators of chemical reactivity and stability. researchgate.net

The presence of different substituents significantly alters these electronic properties. For example, attaching a pyridine (B92270) unit to a pyrazole ring can increase its affinity for metal coordination, while a carboxylic unit may decrease it. researchgate.net This is a direct consequence of how these substituents modify the electron density and orbital energies of the coordinating nitrogen atoms. researchgate.net

NBO analysis reveals important details about charge distribution and donor-acceptor interactions within the molecule. For instance, in substituted phenylboronic acids, which can serve as models for understanding intramolecular interactions, NBO analysis quantifies the stabilizing energy of interactions like n→σ* or n→p, which are indicative of hydrogen bonding or other orbital overlaps. beilstein-journals.org

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the pyrazole ring, these calculations confirm that the ring nitrogen atoms and the C4 position are generally electron-rich, while the C3 and C5 positions are electron-deficient. mdpi.com These theoretical predictions align well with the observed reactivity patterns of pyrazoles in organic synthesis. nih.govmdpi.com

Correlation of Stereoelectronic Properties with Reactivity in Pyrazole Analogues
DescriptorProperty MeasuredCorrelation with Chemical Behavior
HOMO-LUMO Gap (ΔE)Electronic stability and reactivityA smaller gap generally indicates higher reactivity toward electrophiles. researchgate.net
Molecular Electrostatic Potential (MEP)Electron density distributionIdentifies nucleophilic (negative potential) and electrophilic (positive potential) sites for reactions. nih.gov
Natural Bond Orbital (NBO) AnalysisIntramolecular orbital interactionsQuantifies stabilizing interactions like hydrogen bonds and hyperconjugation that influence conformation and reactivity. beilstein-journals.org
Mulliken ChargesPartial atomic chargesIndicates charge distribution and helps predict sites for ionic reactions. nih.gov

Conformational Analysis and its Impact on Intramolecular Interactions and Reactivity

The three-dimensional arrangement of atoms (conformation) in pyrazole analogues is a critical determinant of their reactivity and ability to engage in specific molecular interactions. The flexibility or rigidity of the molecule, dictated by its substituents, influences both intramolecular forces, such as hydrogen bonding, and intermolecular interactions essential for crystal packing or binding to biological targets. mdpi.combohrium.com

Studies on flexible pyrazolone (B3327878) derivatives have shown that the length of a linker between the pyrazole moiety and another group can determine whether the molecule adopts a folded or an open conformation in the solid state. bohrium.com Theoretical calculations, however, may indicate that the folded conformation is more stable even for longer linkers, highlighting the importance of both experimental and computational approaches. bohrium.com Analysis of intermolecular interactions, for example through Hirshfeld surface analysis, can quantify the forces governing the crystal structure. bohrium.com

In cases where bulky substituents are present, steric hindrance can force adjacent ring systems into a twisted conformation. For example, in (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, the phenyl and benzofuran (B130515) rings are significantly twisted relative to the central pyrazole ring, with dihedral angles of 47.07° and ~86°, respectively. researchgate.net This fixed conformation influences how the molecule packs in a crystal and which atoms are available for intermolecular interactions like N—H···N and N—H···O hydrogen bonds. researchgate.net

Impact of Conformational Features on Pyrazole Analogue Properties
Conformational FeatureExample SystemObserved ImpactReference
Folded vs. Open ConformationPyrazolone linked to a phthalimido moietyLinker length determines solid-state conformation, affecting intermolecular packing. bohrium.com
Twisted Dihedral AnglesSubstituted bi- and tri-aryl pyrazolesSteric repulsion between bulky groups forces rings out of planarity, defining the overall molecular shape and interaction sites. researchgate.net
Intramolecular Hydrogen BondingOrtho-substituted phenyl derivativesStabilizes specific rotamers, influencing the equilibrium between different conformations and overall molecular reactivity. beilstein-journals.org

Aromaticity and Electronic Charge Distribution Effects on Reactivity

The pyrazole ring is an aromatic heterocycle, a property that confers significant thermodynamic stability and governs its fundamental reactivity. rrbdavc.org Its aromatic character arises from a planar, cyclic arrangement of five sp²-hybridized atoms with a total of 6 π-electrons, satisfying Hückel's rule. rrbdavc.org The resonance energy of 1H-pyrazole has been calculated to be 123 kJ/mol, placing it between thiophene (B33073) and benzene (B151609) in terms of aromatic stability. mdpi.com This inherent stability means that reactions tend to favor substitution over addition, preserving the aromatic system.

The distribution of electronic charge within the pyrazole ring is non-uniform due to the presence of two electronegative nitrogen atoms. This leads to distinct regions of electrophilicity and nucleophilicity. nih.govresearchgate.net

C4 Position: This carbon atom is generally electron-rich and is the preferred site for electrophilic substitution reactions (e.g., nitration, halogenation). researchgate.netrrbdavc.org

C3 and C5 Positions: These carbon atoms are adjacent to the nitrogen atoms and are consequently electron-deficient. This makes them susceptible to attack by nucleophiles. nih.govmdpi.com

Nitrogen Atoms: The pyrazole ring contains a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). The N1 position is acidic, while the N2 position is basic. nih.gov DFT calculations have shown that the major negative charge is concentrated on the pyrrole-like nitrogen, which can influence the regioselectivity of N-alkylation reactions. nih.gov

This electronic landscape dictates the chemical behavior of pyrazole analogues. Electrophiles will preferentially react at C4, while nucleophiles target C3 and C5. mdpi.com The amphoteric nature of the N-H group allows for reactions with both acids and bases, forming pyrazolium (B1228807) cations or pyrazolate anions, respectively, which exhibit different reactivity patterns compared to the neutral molecule. nih.gov

Furthermore, the stability of the aromatic ring can be a driving or inhibiting factor in certain reactions. For instance, the introduction of fluorine atoms at the C4 position can induce "hyperconjugative antiaromaticity" in 4H-pyrazoles, activating them as electron-deficient dienes for inverse-electron-demand Diels-Alder reactions. acs.orgnih.gov This demonstrates that while pyrazoles are aromatic, their electronic character can be manipulated to engage in reactions that temporarily disrupt this aromaticity to achieve specific synthetic goals.

Q & A

Basic: What are the most reliable synthetic routes for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, K₂CO₃ in acetonitrile (CH₃CN) with acetyl chloride has been used to acetylate pyrazole derivatives, yielding products in 56–99% purity . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., CH₃CN) enhance reaction rates.
  • Temperature control : Room temperature or mild reflux minimizes side reactions.
  • Purification : Column chromatography or recrystallization ensures high purity. Validate purity via HPLC (as in ) and ¹H-NMR to confirm structural integrity .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:
Discrepancies may arise from structural variations or assay conditions. Strategies include:

  • Comparative SAR studies : Systematically modify substituents (e.g., halogenation at position 5) and test against standardized bacterial strains (e.g., Staphylococcus aureus) .
  • Bioassay standardization : Use consistent cell lines, concentrations (e.g., 1–10 µM), and positive controls.
  • Structural validation : Confirm derivatives’ structures via X-ray crystallography (as in ) to rule out polymorphism or stereochemical inconsistencies .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H-NMR : Identifies functional groups (e.g., –NH₂ at δ 5.2–5.5 ppm, –CH₃ at δ 2.1–2.3 ppm) and confirms substitution patterns .
  • FTIR : Detects O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., using SHELXL for refinement) .

Advanced: What strategies are effective in overcoming crystallization challenges for X-ray diffraction studies of this compound?

Methodological Answer:

  • Solvent screening : Test mixed solvents (e.g., ethanol/water) to improve crystal growth.
  • Temperature gradients : Slow cooling from reflux promotes ordered lattice formation.
  • Hydrogen-bond analysis : Use graph-set theory (Etter’s approach) to predict intermolecular interactions affecting crystallinity . successfully applied SHELXTL for twinned data refinement .

Basic: How can the purity of this compound be validated post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase (85:15 v/v) to quantify impurities .
  • Melting point analysis : Compare observed mp (e.g., 120–122°C) with literature values .
  • Elemental analysis : Confirm C, H, N composition within ±0.3% of theoretical values .

Advanced: How to design experiments to assess the compound’s role in hydrogen-bonding networks affecting crystallinity?

Methodological Answer:

  • Single-crystal XRD : Resolve O–H···N and N–H···O interactions using SHELXL .
  • Thermal analysis (TGA/DSC) : Correlate hydrogen-bond strength with thermal stability.
  • Computational modeling : Apply density functional theory (DFT) to predict interaction energies and compare with crystallographic data . ’s graph-set analysis can classify motifs (e.g., R₂²(8) rings) .

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